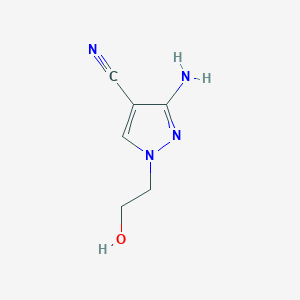![molecular formula C8H5BrN2O2 B1524593 4-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonsäure CAS No. 1190321-81-3](/img/structure/B1524593.png)
4-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonsäure
Übersicht
Beschreibung
“4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid”, has been reported in various studies . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” consists of a pyrrolo[2,3-b]pyridine core with a bromo substituent at the 4-position and a carboxylic acid group at the 6-position .Wissenschaftliche Forschungsanwendungen
Krebsforschung
4-Brom-1H-pyrrolo[2,3-b]pyridin-6-carbonsäure dient als wichtiges Zwischenprodukt bei der Synthese von Verbindungen mit potenziellen Antikrebsaktivitäten. Seine Derivate werden wegen ihrer Fähigkeit zur Hemmung von Fibroblastenwachstumsfaktorrezeptoren (FGFR) untersucht, die an verschiedenen Krebsarten beteiligt sind .
Antiviren- und Antibakterielle Anwendungen
Die Verbindung ist auch ein Baustein für Azaindole, die eine breite Palette biologischer Aktivitäten aufweisen. Azaindole sind für ihre antiviralen und antibakteriellen Eigenschaften bekannt, was sie für die Entwicklung neuer Medikamente wertvoll macht .
Materialwissenschaften und organische Elektronik
Im Bereich der Materialwissenschaften wurde diese Verbindung zur Herstellung organischer Halbleiter verwendet. Diese Halbleiter sind für elektronische Geräte wie Solarzellen und Transistoren entscheidend, was die Rolle der Verbindung bei der Weiterentwicklung der organischen Elektronik zeigt .
Synthese von Tyrosinkinase-Inhibitoren
4-Brom-7-Azaindol wird als chemisches Reagenz bei der Synthese von Tyrosinkinase-Inhibitoren verwendet. Diese Inhibitoren sind von Bedeutung bei der Behandlung von Krankheiten, bei denen Tyrosinkinasen dereguliert sind, wie zum Beispiel bei bestimmten Krebsarten .
Zukünftige Richtungen
The future directions for the research and development of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in the treatment of various types of tumors .
Wirkmechanismus
Target of Action
The primary target of the compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these processes and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the action of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXXGDRLJQJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)


![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)




![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)


